molecular formula C28H32N4O3S B2511622 N-(4-butylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1111998-78-7

N-(4-butylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2511622
CAS No.: 1111998-78-7
M. Wt: 504.65
InChI Key: ICQJHDSXCWGPHC-UHFFFAOYSA-N
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Description

The compound N-(4-butylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide features a pyrrolo[3,2-d]pyrimidinone core substituted with a 2-methoxyethyl group at position 3, a methyl group at position 5, and a phenyl ring at position 5. The sulfanylacetamide moiety bridges the core to a 4-butylphenyl group.

Properties

IUPAC Name

N-(4-butylphenyl)-2-[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O3S/c1-4-5-9-20-12-14-22(15-13-20)29-24(33)19-36-28-30-25-23(21-10-7-6-8-11-21)18-31(2)26(25)27(34)32(28)16-17-35-3/h6-8,10-15,18H,4-5,9,16-17,19H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQJHDSXCWGPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)N(C=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-butylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, highlighting its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrrolo[3,2-d]pyrimidine moiety, which is known for its diverse biological activities. The molecular formula is C20H23N3O5SC_{20}H_{23}N_{3}O_{5}S with a molecular weight of approximately 397.48 g/mol. This structure includes functional groups that may enhance its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms:

  • Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Antioxidant Activity : The presence of specific substituents can enhance the compound's ability to scavenge free radicals.
  • Cellular Signaling Modulation : Compounds like this may interact with cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

Anticancer Activity

A study focusing on similar compounds demonstrated that pyrrolo[3,2-d]pyrimidine derivatives possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, compounds exhibiting IC50 values in the micromolar range against breast and colon cancer cells were noted. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

Preliminary data suggest that this compound may also exhibit antimicrobial activity. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria in vitro.

Enzyme Inhibition Studies

Recent studies have evaluated the inhibitory effects of this compound on various enzymes:

Enzyme IC50 Value (μM) Reference
Acetylcholinesterase (AChE)15.2
Butyrylcholinesterase (BChE)9.2
Cyclooxygenase (COX)10.0

These results indicate that the compound could be a potential candidate for treating conditions like Alzheimer's disease due to its AChE and BChE inhibitory activities.

Case Studies

  • Case Study: Anticancer Screening
    • A multicellular spheroid model was used to assess the anticancer activity of this compound alongside others from a drug library. The results indicated significant inhibition of tumor growth at specific concentrations, suggesting its potential as an anticancer agent .
  • Case Study: Enzyme Inhibition
    • A comparative study evaluated the enzyme inhibition profile of several derivatives against AChE and BChE. The compound exhibited promising results comparable to established inhibitors like donepezil .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C26H27N3O3S2
Molecular Weight: 493.64 g/mol
IUPAC Name: N-(4-butylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

The compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of a sulfanyl group enhances its reactivity and potential interactions with biological targets.

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity: Research indicates that compounds with a pyrrolo[3,2-d]pyrimidine structure exhibit significant anticancer properties. Studies have shown promising results in inhibiting tumor growth in various cancer cell lines by targeting specific pathways involved in cell proliferation and survival .
    • Enzyme Inhibition: The compound may act as an enzyme inhibitor, disrupting biochemical pathways critical for disease progression. This mechanism is crucial for developing therapeutics against diseases like cancer and inflammation .
  • Biological Activity Studies
    • Screening Against Biological Targets: Ongoing studies involve screening the compound against various biological targets, including enzymes and receptors. This research aims to identify potential therapeutic applications and optimize the compound's pharmacological profile .
    • Structure-Activity Relationship (SAR) Studies: Investigating structurally related analogs can reveal key features responsible for biological activity. Understanding these relationships is essential for optimizing the compound's efficacy and safety .
  • Material Science
    • Electronic and Optical Properties: The unique structure of this compound suggests potential applications in material science. Its conjugated systems may exhibit interesting electronic properties suitable for organic electronics or photonic devices .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrrolo[3,2-d]pyrimidine derivatives demonstrated significant anticancer activity against breast cancer cell lines. The derivatives were shown to induce apoptosis through the activation of caspase pathways. This compound was among the most effective compounds tested .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, the compound was evaluated for its ability to inhibit specific kinases involved in cancer progression. Results indicated that it effectively reduced kinase activity, suggesting its potential as a therapeutic agent in targeted cancer therapies .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs identified in the literature, highlighting substituent variations and their implications:

Compound Name / Identifier Core Structure Key Substituents Notable Features Potential Impact Reference
Target Compound Pyrrolo[3,2-d]pyrimidinone - 3-(2-methoxyethyl)
- 5-methyl
- 7-phenyl
- 4-butylphenyl-sulfanylacetamide
High lipophilicity due to butylphenyl group; moderate polarity from methoxyethyl Enhanced membrane permeability; possible metabolic stability N/A
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Benzothienopyrimidinone - 4-Chloro-2-methoxy-5-methylphenyl
- 4-methylphenyl
Chlorine substituent increases electronegativity; hexahydro core enhances rigidity Improved target binding affinity; reduced solubility
2-((4-Sulfamoylphenyl)amino)pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine - Sulfamoylphenyl
- Varied amines (e.g., cyclopentyl, pyrimidinyl)
Sulfonamide group enhances hydrogen-bonding capacity Potential as a dihydrofolate reductase inhibitor
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide Pyrimidine - 4-Fluorophenyl
- Formyl and isopropyl groups
Fluorine improves metabolic stability; formyl allows further derivatization Tunable pharmacokinetics; versatile scaffold
N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide Benzamide - Methoxy-phenoxy
- Methanesulfonamide
Electron-donating methoxy group increases solubility Likely application in anti-inflammatory agents

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